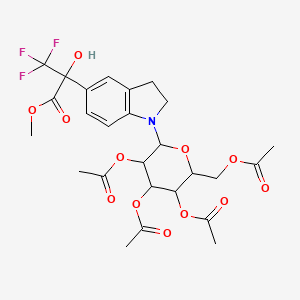![molecular formula C13H16N2S B11086451 N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B11086451.png)
N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multistep reactions. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-N-[3-ETHYL-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors .
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N,3-diethyl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C13H16N2S/c1-3-14-13-15(4-2)12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
JRKSNJHGFKEJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one](/img/structure/B11086372.png)
![3-butyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086373.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11086375.png)
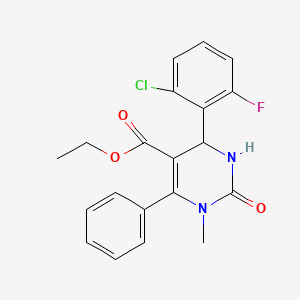
![2-{4-[2-hydroxy-3-(2-methylphenoxy)propoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11086392.png)
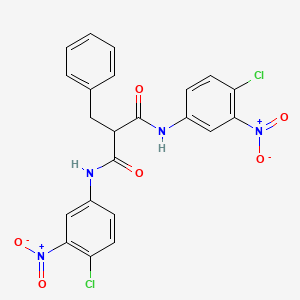
![4-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-pyridine](/img/structure/B11086399.png)
![(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11086410.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11086419.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B11086429.png)
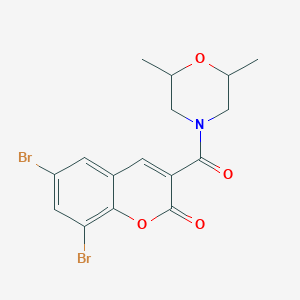
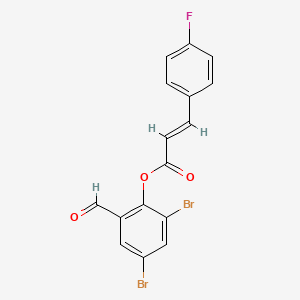
![4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11086459.png)
